(S)-沙丁胺醇

描述

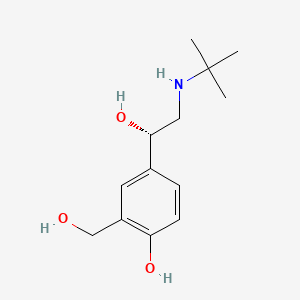

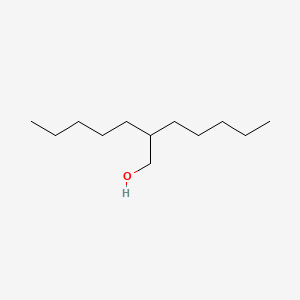

(S)-Albuterol is a useful research compound. Its molecular formula is C13H21NO3 and its molecular weight is 239.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality (S)-Albuterol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-Albuterol including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

T细胞功能调节

(S)-沙丁胺醇已被研究其对T细胞增殖、凋亡和细胞因子分泌的影响。 虽然® -沙丁胺醇显着抑制T细胞增殖,但单独使用(S)-沙丁胺醇没有观察到影响 .

对过敏性炎症的影响

研究探索了(R+S)、® 和(S)-沙丁胺醇对T细胞和炎症转录因子NF-κB活性的差异影响。 在活化的T细胞中,® -沙丁胺醇给药降低了炎症细胞因子水平和NF-κB活性 .

哮喘和气道高反应性

研究检查了(S)-沙丁胺醇与® -沙丁胺醇对哮喘模型中气道高反应性和TH2表型的影响,包括过敏原诱导的气道嗜酸性粒细胞募集、粘液化生、水肿和TH2细胞因子释放 .

平滑肌松弛

(S)-沙丁胺醇在诱导平滑肌松弛方面具有潜在意义。 然而,它也被证明可能在哮喘患者中诱导支气管收缩,并增强粒细胞-巨噬细胞集落刺激因子生成,从而刺激气道平滑肌增殖和炎症 .

与皮质类固醇的相互作用

左沙丁胺醇和外消旋沙丁胺醇可以产生有利于哮喘修复的效果,包括皮质类固醇扩增和减少炎症介质;相反,(S)-沙丁胺醇产生相反的效果 .

作用机制

Target of Action

(S)-Albuterol, also known as Levalbuterol, primarily targets the β2-adrenergic receptors located in the lungs. These receptors play a crucial role in the regulation of bronchial muscle tone and lung secretions .

Mode of Action

Upon binding to the β2-adrenergic receptors, (S)-Albuterol stimulates a cascade of biochemical reactions leading to the relaxation of bronchial smooth muscles. This results in bronchodilation, which helps alleviate symptoms of conditions like asthma and chronic obstructive pulmonary disease (COPD) .

Biochemical Pathways

The activation of β2-adrenergic receptors by (S)-Albuterol triggers the adenylate cyclase pathway. This leads to an increase in cyclic adenosine monophosphate (cAMP) levels within the cells. Elevated cAMP levels inhibit the release of mediators of immediate hypersensitivity from cells, especially mast cells. Additionally, cAMP activates protein kinase A, which inhibits the phosphorylation of myosin and lowers intracellular ionic calcium concentrations, resulting in muscle relaxation .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, Excretion) properties of (S)-Albuterol are as follows:

- Absorption : (S)-Albuterol is rapidly and well absorbed after oral administration. The onset of action is typically within 15 minutes, and the peak effect occurs within 2 hours .

- Distribution : It is distributed throughout the body, including the lungs, liver, and kidney. It crosses the blood-brain barrier and placenta .

- Metabolism : It is metabolized in the liver to inactive metabolites .

- Excretion : The drug and its metabolites are primarily excreted in the urine .

Result of Action

The primary result of (S)-Albuterol’s action is the relaxation of bronchial smooth muscles, leading to bronchodilation. This helps in reducing the resistance in the respiratory airway and increases airflow to the lungs. It alleviates symptoms such as shortness of breath, wheezing, coughing, and chest tightness in conditions like asthma and COPD .

Action Environment

The action, efficacy, and stability of (S)-Albuterol can be influenced by various environmental factors. For instance, the presence of other drugs (drug-drug interactions), patient’s age, health status, genetic factors (like polymorphisms in the β2-adrenergic receptor), and lifestyle habits (like smoking) can affect the drug’s action . Furthermore, the pH and temperature of the environment can impact the stability of the (S)-Albuterol solution used in inhalers .

生化分析

Biochemical Properties

(S)-Albuterol interacts with the beta-2 adrenergic receptors on the smooth muscle cells lining the bronchi in the lungs. This interaction stimulates the production of cyclic AMP, which in turn activates protein kinase A, leading to the phosphorylation and inhibition of myosin light-chain kinase. This results in the relaxation of the smooth muscle cells and bronchodilation .

Cellular Effects

(S)-Albuterol influences cell function by impacting cell signaling pathways. It activates the beta-2 adrenergic receptor, a G-protein coupled receptor, leading to the activation of adenylate cyclase and an increase in cyclic AMP levels within the cell. This increase in cyclic AMP leads to the activation of protein kinase A, which can have multiple effects on gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of (S)-Albuterol involves binding to the beta-2 adrenergic receptor on the surface of smooth muscle cells in the lungs. This binding leads to a conformational change in the receptor, activating the G-protein coupled to the receptor. The activated G-protein then activates adenylate cyclase, increasing the production of cyclic AMP. Cyclic AMP activates protein kinase A, which phosphorylates and inhibits myosin light-chain kinase, leading to muscle relaxation and bronchodilation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (S)-Albuterol can be observed within minutes of administration, with peak effects typically occurring within 60 to 90 minutes. The duration of action is usually 4 to 6 hours. Over time, repeated use of (S)-Albuterol can lead to tolerance, with decreased responsiveness to the drug .

Dosage Effects in Animal Models

In animal models, the bronchodilatory effects of (S)-Albuterol are dose-dependent, with increased doses leading to greater bronchodilation. Higher doses can also lead to increased side effects, including heart rate elevation and tremors .

Metabolic Pathways

(S)-Albuterol is metabolized primarily by sulfate conjugation to the 4’-position of the albuterol molecule. This metabolic pathway is mediated by the enzyme phenolsulfotransferase .

Transport and Distribution

(S)-Albuterol, after being absorbed into the bloodstream, is transported to its site of action in the lungs. It is able to cross cell membranes to reach its target, the beta-2 adrenergic receptor on the surface of smooth muscle cells .

Subcellular Localization

(S)-Albuterol acts at the cell surface, binding to the beta-2 adrenergic receptor, a cell surface receptor. Therefore, its subcellular localization is at the plasma membrane of the cells .

属性

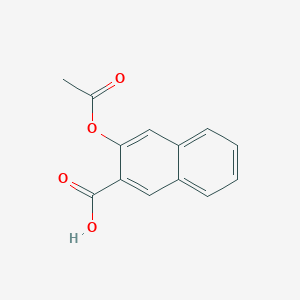

IUPAC Name |

4-[(1S)-2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15/h4-6,12,14-17H,7-8H2,1-3H3/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDAUXUAQIAJITI-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NC[C@H](C1=CC(=C(C=C1)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001317232 | |

| Record name | (+)-Salbutamol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34271-50-6 | |

| Record name | (+)-Salbutamol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34271-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-Albuterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034271506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Salbutamol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does (S)-Albuterol differ from (R)-Albuterol in its interaction with β2-adrenergic receptors?

A1: (R)-Albuterol exhibits a significantly higher binding affinity for β2-adrenergic receptors compared to (S)-Albuterol. [, , , ] Studies have shown a greater than 90-fold preference for (R)-Albuterol by human β2 receptors. [] This difference in binding affinity translates to the pharmacological activity, with (R)-Albuterol acting as an agonist and (S)-Albuterol exhibiting minimal to no agonist activity at the receptor. [, ]

Q2: Does (S)-Albuterol have any effects on airway smooth muscle cells?

A2: Unlike the bronchodilatory effects of (R)-Albuterol, (S)-Albuterol does not relax pre-contracted airways. [] Research suggests that it might even counteract the relaxant effects of (R)-Albuterol. [, ] Furthermore, in vitro studies have shown that (S)-Albuterol can induce the proliferation of human airway smooth muscle cells. [, , , ]

Q3: What are the potential pro-inflammatory effects of (S)-Albuterol?

A3: (S)-Albuterol has been shown to increase the production of histamine and interleukin-4 (IL-4) in mast cells, [, , ] both of which are mediators of inflammation in the airways. In a murine asthma model, (S)-Albuterol increased IL-4 secretion in the airways. [] Additionally, research suggests that it might enhance bronchial reactivity to methacholine and potentially contribute to airway inflammation. [, ]

Q4: How does the presence of (S)-Albuterol in racemic albuterol affect its efficacy?

A4: Studies indicate that the presence of (S)-Albuterol in racemic albuterol may diminish the efficacy of (R)-Albuterol. [, , ] For instance, (R)-Albuterol was found to be more effective at stimulating ciliary beat frequency in ovine tracheal epithelial cells compared to racemic albuterol. []

Q5: How is (S)-Albuterol metabolized in the body?

A5: Like other β2-agonists, (S)-Albuterol is primarily metabolized in humans through sulfate conjugation. [] Research suggests that the inactive (S)-enantiomer might have a slower metabolism rate compared to the active (R)-enantiomer, leading to its accumulation in the body with prolonged use of racemic albuterol. [, ]

Q6: What are the implications of the slower metabolism of (S)-Albuterol?

A6: The preferential pulmonary retention and slower metabolism of (S)-Albuterol after inhalation of racemic albuterol might lead to its accumulation in the lungs, potentially contributing to the adverse effects observed with long-term use of the racemic mixture. []

Q7: Are there any studies comparing the efficacy of levalbuterol and racemic albuterol in a clinical setting?

A7: Yes, several clinical studies have compared the effects of levalbuterol and racemic albuterol. [, ] For example, a study by Nelson et al. (1998) found that levalbuterol provided better bronchodilation than racemic albuterol at proportionally equivalent doses. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(5-Bicyclo[2.2.1]hept-2-enyl)propan-2-ol](/img/structure/B1616361.png)

![benzyl N-[5-amino-1-[[4-amino-1-[[1-[2-[[1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-benzylsulfanyl-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamate](/img/structure/B1616362.png)